ASIMADOLINE

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

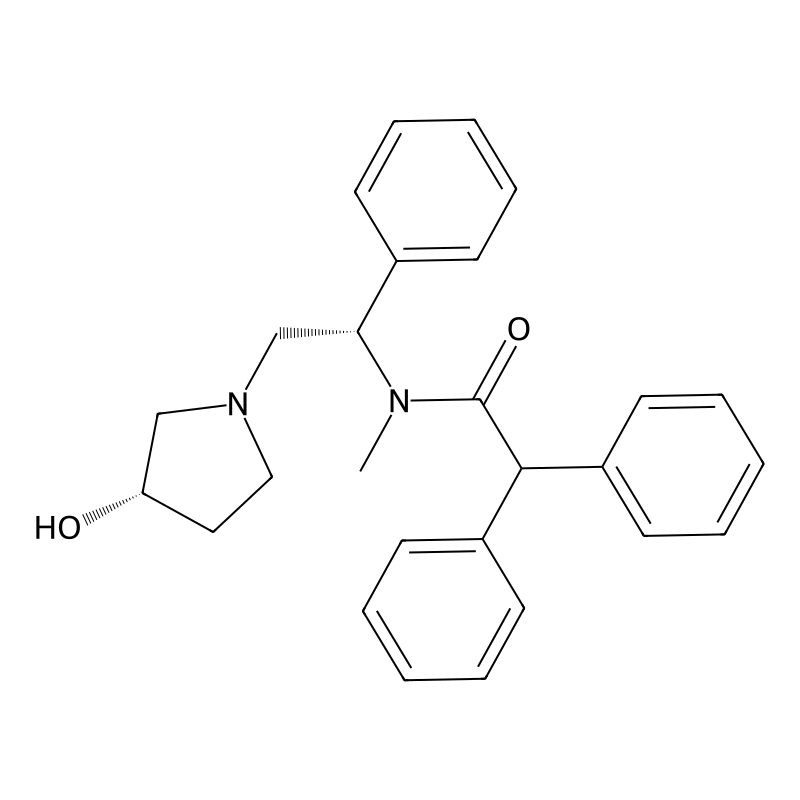

Asimadoline is a synthetic compound classified as a selective agonist of the kappa-opioid receptor. Its chemical structure is characterized by a diaryl acetamide framework, specifically denoted as N-[(1S)-2-[(3S)-3-hydroxypyrrolidin-1-yl]-1-phenylethyl]-N-methyl-2,2-diphenylacetamide hydrochloride. The molecular formula for asimadoline is CHNO·HCl, and it has a molecular weight of approximately 451 g/mol when in its hydrochloride form . Asimadoline exhibits high affinity for kappa-opioid receptors, with an IC value of 5.6 nM, indicating its potential effectiveness in modulating pain and other physiological responses mediated by these receptors .

Asimadoline's primary biological activity stems from its action on kappa-opioid receptors, which are predominantly located in the gastrointestinal tract. This action is believed to play a significant role in alleviating visceral pain and regulating bowel motility. Preclinical studies have shown that asimadoline can effectively reduce pain sensations and has been evaluated for its efficacy in treating conditions such as irritable bowel syndrome (IBS) . It has demonstrated a favorable safety profile with minimal central nervous system penetration, which reduces the risk of typical opioid-related side effects such as sedation and dysphoria at therapeutic doses .

The synthesis of asimadoline involves multiple steps that typically include the formation of the diaryl acetamide structure through condensation reactions. Specific synthetic routes may vary, but they generally include:

- Formation of the Pyrrolidine Ring: This step often involves cyclization reactions that create the necessary cyclic structure.

- Substitution Reactions: These reactions introduce various functional groups to achieve the desired chemical properties.

- Purification: Final products are purified using techniques such as crystallization or chromatography to ensure high purity levels suitable for pharmacological testing .

Asimadoline's unique profile lies in its selective action at kappa receptors with minimal central nervous system effects compared to other kappa agonists like Salvinorin A, which has significant psychoactive properties. This makes asimadoline particularly valuable for therapeutic applications where central side effects are undesirable.

Interaction studies have indicated that asimadoline does not significantly inhibit major cytochrome P450 enzymes involved in drug metabolism, suggesting a low potential for drug-drug interactions. Specifically, studies have shown that co-administration with ketoconazole (a CYP3A4 inhibitor) results in only modest increases in plasma concentrations of asimadoline, indicating that it may not substantially affect the metabolism of other drugs processed by these pathways . Furthermore, genetic variations in CYP2D6 do not appear to influence its pharmacokinetics significantly .

Asimadoline possesses the molecular formula C₂₇H₃₀N₂O₂, representing a complex organic compound with twenty-seven carbon atoms, thirty hydrogen atoms, two nitrogen atoms, and two oxygen atoms [1] [2]. The molecular weight of the free base form is precisely 414.5 g/mol, while comprehensive mass spectrometric analysis reveals an average mass of 414.549 g/mol and a monoisotopic mass of 414.230728214 g/mol [1] [3]. The compound exists primarily as a hydrochloride salt form with the molecular formula C₂₇H₃₀N₂O₂ · HCl and a corresponding molecular weight of 451.0 g/mol [4] [17]. Chemical identification is facilitated through multiple registry numbers, with the free base assigned Chemical Abstracts Service number 153205-46-0 and the hydrochloride salt designated as 185951-07-9 [1] [2].

Table 1: Molecular Formula and Weight Properties

| Property | Value |

|---|---|

| Molecular Formula (Free Base) | C₂₇H₃₀N₂O₂ |

| Molecular Formula (Hydrochloride Salt) | C₂₇H₃₀N₂O₂ · HCl |

| Molecular Weight (Free Base) | 414.5 g/mol |

| Molecular Weight (Hydrochloride Salt) | 451.0 g/mol |

| Average Mass | 414.549 g/mol |

| Monoisotopic Mass | 414.230728214 g/mol |

| Chemical Identifiers | CAS: 153205-46-0 (base), 185951-07-9 (HCl salt) |

Structural Characteristics of Diaryl Acetamide Framework

Asimadoline is classified as a potent kappa-opioid receptor agonist characterized by its distinctive diaryl acetamide structural framework [4] [5]. The complete International Union of Pure and Applied Chemistry name for this compound is N-[(1S)-2-[(3S)-3-hydroxypyrrolidin-1-yl]-1-phenylethyl]-N-methyl-2,2-diphenylacetamide [2] [28]. The structural architecture centers around a central acetamide moiety that serves as the connecting bridge between two phenyl ring systems, creating the characteristic diaryl configuration [4] [8]. The framework incorporates three distinct phenyl ring systems: two phenyl groups attached to the acetamide carbon and one additional phenyl ring connected to the chiral center [1] [2].

The heterocyclic component consists of a five-membered saturated pyrrolidine ring containing nitrogen as the heteroatom [1] [3]. This pyrrolidine ring bears a hydroxyl functionality at the 3-position, creating a secondary alcohol that contributes to the compound's pharmacological properties [2] [4]. The acetamide nitrogen carries a methyl substituent, designated as the N-methyl group, which influences both the steric and electronic properties of the molecule [1] [2]. The structural connectivity is established through a two-carbon linker that connects the pyrrolidine nitrogen to the benzylic carbon bearing the phenyl substituent [2] [3].

Table 2: Structural Characteristics of Diaryl Acetamide Framework

| Structural Feature | Description |

|---|---|

| Framework Type | Diaryl acetamide derivative |

| IUPAC Name | N-[(1S)-2-[(3S)-3-hydroxypyrrolidin-1-yl]-1-phenylethyl]-N-methyl-2,2-diphenylacetamide |

| Central Acetamide Moiety | Central amide bond connecting two phenyl groups |

| Phenyl Ring Systems | Three distinct phenyl ring systems |

| Pyrrolidine Ring | 5-membered saturated heterocycle with nitrogen |

| Hydroxyl Functionality | Secondary alcohol at position 3 of pyrrolidine |

| Methylamine Group | N-methyl substitution on acetamide nitrogen |

Stereochemistry and Isomeric Configurations

Asimadoline contains two defined stereocenters out of two total chiral centers present in the molecular structure, establishing it as a compound with absolute stereochemical configuration [3] [29]. The first stereocenter is located at the benzylic carbon bearing the phenyl substituent, which possesses the (S)-configuration, designated as position 1S in the systematic nomenclature [2] [3]. The second chiral center resides at the 3-position of the pyrrolidine ring, where the hydroxyl group is attached, and this center also exhibits the (S)-configuration [2] [29]. The stereochemical notation (1S,3S) indicates the absolute configuration of both chiral centers, confirming that asimadoline is an optically active compound with defined three-dimensional spatial arrangement [3] [29].

The compound exhibits no E/Z geometric isomerism centers, as confirmed by structural analysis indicating zero E/Z centers [29]. The absolute stereochemistry has been definitively established through experimental determination, providing certainty regarding the spatial arrangement of substituents around each chiral center [3]. The defined stereochemical configuration is critical for the compound's biological activity, as different stereoisomers can exhibit vastly different pharmacological properties [4]. The maintenance of stereochemical integrity during synthesis and storage is essential for consistent pharmacological efficacy [2] [3].

Table 3: Stereochemistry and Isomeric Configurations

| Stereochemical Feature | Specification |

|---|---|

| Total Stereocenters | 2 chiral centers |

| Defined Stereocenters | 2 of 2 defined |

| Configuration at Position 1S | (S)-configuration at benzylic carbon |

| Configuration at Position 3S | (S)-configuration at pyrrolidine C-3 |

| Absolute Stereochemistry | Absolute configuration determined |

| Optical Activity | Optically active compound |

| E/Z Centers | None present (E/Z Centers: 0) |

Physicochemical Properties and Stability Profile

The physicochemical characterization of asimadoline reveals a compound with limited aqueous solubility, exhibiting water solubility of 0.0112 mg/mL as determined through computational modeling [2]. The lipophilicity profile demonstrates a partition coefficient (LogP) ranging from 3.66 to 4.1, indicating moderate to high lipophilicity that contributes to its membrane permeability characteristics [2] [31]. The computed solubility parameter (LogS) of -4.6 confirms the relatively poor aqueous solubility profile [2]. Ionization behavior analysis reveals a strongest basic pKa of 8.17, attributed to the pyrrolidine nitrogen, while the strongest acidic pKa is 14.85, indicating minimal acidic character under physiological conditions [2].

Under physiological conditions, asimadoline carries a net positive charge (+1), reflecting protonation of the basic nitrogen center [2]. The topological polar surface area measures 43.78 square angstroms, contributing to the compound's permeability characteristics [2]. Hydrogen bonding analysis identifies one hydrogen bond donor and three hydrogen bond acceptors within the molecular structure [2]. The molecular flexibility is characterized by seven rotatable bonds, while the overall rigidity is maintained through four ring systems [2]. Bioavailability assessment confirms compliance with Lipinski's Rule of Five, indicating favorable drug-like properties [2]. Notably, asimadoline demonstrates limited blood-brain barrier penetration, with less than 1% brain accumulation, attributed to its role as a substrate for P-glycoprotein efflux transporters [33] [39].

Table 4: Physicochemical Properties and Stability Profile

| Property | Value/Range | Method/Source |

|---|---|---|

| Water Solubility | 0.0112 mg/mL | ALOGPS calculation |

| LogP (Partition Coefficient) | 3.66 - 4.1 | ALOGPS/Chemaxon |

| LogS (Solubility) | -4.6 | ALOGPS calculation |

| pKa (Strongest Basic) | 8.17 | Chemaxon prediction |

| pKa (Strongest Acidic) | 14.85 | Chemaxon prediction |

| Physiological Charge | +1 | Chemaxon calculation |

| Polar Surface Area | 43.78 Ų | Chemaxon calculation |

| Hydrogen Bond Donors | 1 | Structural analysis |

| Hydrogen Bond Acceptors | 3 | Structural analysis |

| Rotatable Bonds | 7 | Chemaxon calculation |

| Number of Rings | 4 | Structural count |

| Bioavailability (Rule of Five) | Yes (compliant) | Lipinski analysis |

| Blood-Brain Barrier Penetration | Limited (<1% brain penetration) | Experimental determination |

Salt Forms and Crystalline Structure

Asimadoline is predominantly utilized in its hydrochloride salt form for pharmaceutical applications, which enhances both solubility and stability characteristics compared to the free base [17]. The hydrochloride salt demonstrates superior solubility profiles across multiple solvent systems, with dimethyl sulfoxide providing the highest solubility at 90 mg/mL (199.55 mM) at 25°C [18]. Ethanol solubility reaches 11 mg/mL (24.39 mM), while aqueous solubility remains limited at 3 mg/mL (6.65 mM) under standard conditions [18]. Enhanced solubilization can be achieved through warming, with dimethyl sulfoxide solutions reaching 5 mg/mL clarity when heated [17].

Crystallographic analysis has identified multiple polymorphic forms of asimadoline hydrochloride, including documented Forms II and IV, indicating the existence of different crystalline arrangements of the same chemical entity [13]. The polymorphic behavior necessitates careful control of crystallization conditions to ensure consistent physical and chemical properties [19]. Stability considerations require storage under desiccated conditions at -20°C for long-term preservation, as the compound demonstrates sensitivity to moisture and elevated temperatures [17] [18]. The physical appearance of the hydrochloride salt is characterized as a white to beige powder, with color variations potentially indicating different polymorphic forms or degrees of hydration [17] [20].

Table 5: Salt Forms and Crystalline Structure - Solubility Data

| Salt Form | Solvent | Solubility | Temperature |

|---|---|---|---|

| Free Base | DMSO | ≥100 mg/mL (241.23 mM) | 25°C |

| Hydrochloride Salt | DMSO | 90 mg/mL (199.55 mM) | 25°C |

| Hydrochloride Salt | Ethanol | 11 mg/mL (24.39 mM) | 25°C |

| Hydrochloride Salt | Water | 3 mg/mL (6.65 mM) | 25°C |

| Hydrochloride Salt | DMSO (warmed) | 5 mg/mL (clear) | Warmed |

Table 6: Crystalline Structure and Polymorphic Information

| Form | Characteristics |

|---|---|

| Hydrochloride Salt Form | Primary pharmaceutical salt form |

| Polymorphic Forms | Multiple polymorphic forms exist (Forms II and IV documented) |

| Storage Conditions | Store at -20°C for long-term stability |

| Stability Profile | Stable under desiccated conditions |

| Physical Appearance | White to beige powder |

| Desiccation Requirements | Store under desiccated conditions |

Asimadoline, chemically designated as N-[(1S)-2-[(3S)-3-hydroxypyrrolidin-1-yl]-1-phenylethyl]-N-methyl-2,2-diphenylacetamide, represents a sophisticated example of pharmaceutical synthesis requiring precise stereochemical control [1] [2]. The compound was originally developed by Merck KGaA of Darmstadt, Germany, under the designation EMD 61753 [1] [3].

The synthetic approach to asimadoline involves several critical steps, beginning with the preparation of the diphenylacetic acid core structure. The synthesis necessitates careful attention to stereochemical considerations, as the molecule contains two defined stereocenters that are essential for biological activity [2] [4]. The four stereoisomers of asimadoline have been synthesized and evaluated, demonstrating significant differences in kappa-opioid receptor affinity, with the (1S,3S) configuration showing optimal activity [2].

The manufacturing methodology typically employs diphenylacetic acid as the starting material, which undergoes activation through formation of acid chloride or active ester intermediates using coupling reagents such as dicyclohexylcarbodiimide or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide [5]. The subsequent amide bond formation with the appropriately configured amine component requires careful control to prevent racemization and maintain stereochemical integrity.

The incorporation of the (S)-3-hydroxypyrrolidine moiety represents a crucial synthetic challenge, requiring either the use of enantiomerically pure starting materials or enantioselective synthesis methodologies [6]. The pyrrolidine ring system can be constructed through various synthetic approaches, including 1,3-dipolar cycloaddition reactions, cyclization of linear precursors, or direct incorporation of preformed pyrrolidine derivatives [7].

The N-methylation step represents the final major transformation in the synthesis, typically achieved through reaction with methyl iodide or through reductive methylation using formaldehyde and formic acid under Eschweiler-Clarke conditions [8]. This step requires careful control to avoid over-methylation and to maintain the desired substitution pattern.

Industrial production methods involve optimization of reaction conditions to maximize yield and purity while minimizing side product formation. The synthesis concludes with purification through recrystallization or chromatographic methods to achieve the required pharmaceutical grade purity of greater than 98% [9] [10].

Structure-Activity Relationships of Arylacetamide Derivatives

The structure-activity relationships of asimadoline and related arylacetamide derivatives have been extensively studied to understand the molecular determinants of kappa-opioid receptor selectivity and activity [11] [12] [8]. These investigations have revealed critical structural features that contribute to the compound's exceptional selectivity profile.

The diphenylacetamide core structure represents the fundamental pharmacophore for kappa-opioid receptor interaction. Studies have demonstrated that this diaryl acetamide framework is essential for high-affinity binding, with selectivity ratios of κ:μ:δ receptors of 1:501:498 in human recombinant systems [1] [13]. Modifications to this core structure, including replacement with alternative aromatic systems or alteration of the acetamide linkage, result in significant reductions in binding affinity and selectivity.

The N-methylation of the acetamide nitrogen has been identified as critical for optimal activity. Structure-activity relationship studies indicate that removal of the N-methyl group results in dramatic loss of kappa-opioid receptor affinity [12] [8]. The methyl group appears to provide essential steric and electronic contributions to the binding interaction, possibly through conformational restriction or direct contact with receptor amino acid residues.

Stereochemical considerations play a paramount role in the activity of arylacetamide derivatives. The (S)-configuration at the benzylic carbon adjacent to the acetamide group is required for optimal activity, with the opposite enantiomer showing significantly reduced potency [2] [14]. Similarly, the (S)-configuration of the 3-hydroxypyrrolidine substituent is essential for maintaining high-affinity binding.

The pyrrolidine ring system contributes multiple important interactions with the kappa-opioid receptor. The 5-membered ring size appears optimal, as modifications to 6-membered or larger ring systems result in reduced activity [8]. The position of the hydroxyl group on the pyrrolidine ring is critical, with the 3-position providing optimal binding geometry. Substitution at the 2- or 4-positions results in significant reductions in receptor affinity.

Aromatic ring substitution patterns have been systematically investigated to optimize selectivity and potency. Unsubstituted phenyl rings in both the benzylic position and the diphenylacetamide core provide optimal activity [15] [11]. Introduction of electron-donating or electron-withdrawing substituents generally results in reduced potency, although some substitution patterns may enhance selectivity profiles.

The amide linkage itself represents a critical structural feature that cannot be readily replaced with isosteric alternatives. Attempts to substitute the amide with ester, thioamide, or other linkages result in substantial loss of activity [8]. This suggests that the amide group participates in specific hydrogen bonding or electrostatic interactions with the receptor binding site.

Spectroscopic Characterization Methods

Comprehensive spectroscopic characterization of asimadoline has been accomplished using multiple analytical techniques to confirm structural identity and assess purity [16] [17] [18]. Nuclear magnetic resonance spectroscopy represents the primary method for structural verification and conformational analysis.

1H NMR spectroscopy in deuterated dimethyl sulfoxide has been extensively employed to confirm the proposed structure of asimadoline [17] [18]. The spectra demonstrate characteristic chemical shifts consistent with the diphenylacetamide core, including aromatic proton signals between 7.0-7.5 ppm and the N-methyl group appearing as a singlet around 2.9 ppm. The pyrrolidine ring protons exhibit characteristic multipicity patterns, with the 3-hydroxyl proton appearing as a broad signal due to exchange phenomena.

13C NMR spectroscopy provides complementary structural information, with all carbon signals accounted for in the expected chemical shift ranges [19]. The carbonyl carbon of the acetamide group typically appears around 170 ppm, while the aromatic carbons are observed in the 125-140 ppm region. The pyrrolidine ring carbons show characteristic patterns consistent with the substituted five-membered ring system.

Mass spectrometry analysis using electrospray ionization has confirmed the molecular ion at m/z 415 for the protonated molecular ion [M+H]+ [20]. Electron impact ionization at 70 eV provides fragmentation patterns that support the proposed structure, with characteristic losses corresponding to the pyrrolidine substituent and diphenyl groups.

Gas chromatography-mass spectrometry has been developed for quantitative analysis of asimadoline in biological matrices, with a lower limit of quantification of 1 ng/mL in plasma samples [16] [21]. The method employs negative ion chemical ionization for enhanced sensitivity, with selected ion monitoring at m/z 608 for the pentafluorobenzoyl derivative.

Liquid chromatography-tandem mass spectrometry methods have been established for metabolite identification and pharmacokinetic studies [22]. Multiple reaction monitoring techniques enable simultaneous quantification of asimadoline and its metabolites in complex biological matrices with high specificity and sensitivity.

Infrared spectroscopy reveals characteristic absorption bands for the amide and hydroxyl functional groups. The amide carbonyl stretch appears around 1650 cm⁻¹, while the hydroxyl group on the pyrrolidine ring shows a broad absorption around 3300-3500 cm⁻¹. The aromatic C-H stretching frequencies are observed in the 3000-3100 cm⁻¹ region.

Ultraviolet-visible spectroscopy demonstrates absorption bands characteristic of the aromatic chromophores, with maximum absorption around 250-280 nm corresponding to the conjugated aromatic systems. The extinction coefficients provide quantitative information for analytical applications.

X-ray Crystallography and Conformational Analysis

While specific X-ray crystallographic data for asimadoline itself has not been extensively reported in the literature, conformational analysis studies have provided important insights into the three-dimensional structure and binding conformation of the molecule [23] [24]. The conformational flexibility of asimadoline contributes significantly to its receptor binding properties and selectivity profile.

Molecular modeling studies have been conducted to understand the binding mode of asimadoline at the kappa-opioid receptor [20]. These computational analyses utilize homology models based on available crystal structures of related opioid receptors and provide insights into the key molecular interactions responsible for selectivity.

The X-ray crystal structure of the kappa-opioid receptor in complex with the antagonist JDTic has provided a structural framework for understanding agonist binding modes [23]. Computational docking studies suggest that asimadoline adopts a binding conformation that positions the diphenylacetamide core in the orthosteric binding site, with the pyrrolidine ring extending toward the extracellular regions of the receptor.

Conformational analysis reveals that the diphenylacetamide portion of asimadoline can adopt multiple conformations due to rotation around the C-C bonds connecting the phenyl rings to the central carbon. However, the bioactive conformation appears to be constrained by interactions with receptor amino acid residues, particularly through salt bridge formation with Asp138 and hydrogen bonding interactions involving His291.

The pyrrolidine ring system exhibits limited conformational flexibility due to the constraints of the five-membered ring. The (S)-3-hydroxyl substituent can adopt different orientations, but the bioactive conformation likely involves hydrogen bonding interactions with receptor residues or structured water molecules within the binding site.

Nuclear magnetic resonance studies of receptor-bound asimadoline have demonstrated that the compound maintains flexibility on a nanosecond timescale even when bound to the kappa-opioid receptor [25]. This dynamic behavior contrasts with the more rigid binding modes observed for some other opioid ligands and may contribute to the unique pharmacological profile of asimadoline.

Computational molecular dynamics simulations have been employed to study the conformational behavior of asimadoline in solution and when bound to receptor models [15]. These studies suggest that the compound samples multiple conformations in solution but adopts a preferred binding conformation upon receptor interaction.

Analytical Purity Determination Techniques

The determination of analytical purity for asimadoline requires sophisticated analytical methods capable of detecting and quantifying impurities at trace levels while maintaining high precision and accuracy [9] [10] [26]. Multiple complementary techniques have been developed and validated for this purpose.

High-performance liquid chromatography represents the primary method for purity determination, with validated methods achieving detection of impurities at levels below 0.1% [9] [10]. Reverse-phase chromatography using C18 stationary phases with gradient elution employing water-acetonitrile or water-methanol mobile phases provides excellent separation of asimadoline from potential synthetic impurities and degradation products.

The HPLC methods typically employ ultraviolet detection at 254 nm, taking advantage of the strong aromatic absorption of the diphenylacetamide chromophore. Method validation demonstrates linearity over a wide concentration range with correlation coefficients exceeding 0.999, precision values below 2% relative standard deviation, and accuracy within ±2% of theoretical values [10].

Gas chromatography methods have been developed for specific applications, particularly for the analysis of volatile impurities and residual solvents [21]. These methods employ capillary columns with appropriate stationary phases and temperature programming to achieve separation of target compounds from matrix components.

Thin-layer chromatography serves as a complementary technique for identity confirmation and purity assessment. Using C18 reversed-phase plates with methanol:water:ammonium hydroxide (5:4:1) mobile phase, asimadoline exhibits an Rf value of 0.25, with visualization accomplished using ultraviolet light and ninhydrin reagent [18].

Elemental analysis provides quantitative determination of carbon, hydrogen, and nitrogen content, with results within ±2% of theoretical values confirming molecular composition [18]. For the hydrochloride salt form, additional analysis of chloride content by ion chromatography verifies salt stoichiometry.

Differential scanning calorimetry and thermogravimetric analysis have been employed to characterize thermal properties and assess stability. The melting point determination shows decomposition above 230°C, indicating thermal stability under normal storage conditions [9] [10].

Capillary electrophoresis methods have been investigated as alternative separation techniques, offering high resolution and rapid analysis times. These methods are particularly useful for chiral purity determination when combined with appropriate chiral selectors.

Mass spectrometry serves as an identity confirmation technique and can detect trace levels of related substances based on molecular weight differences. High-resolution mass spectrometry provides exact mass measurements that enable differentiation of isobaric impurities and confirmation of molecular formulas.

The combination of multiple analytical techniques provides comprehensive characterization of asimadoline purity, with commercial sources typically achieving purities of 97-99.32% as determined by HPLC [9] [27] [10]. These high purity levels are essential for pharmaceutical applications and biological research studies to ensure consistent and reproducible results.